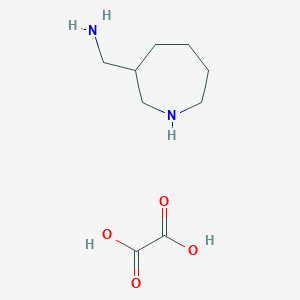
2-(4-Propoxycyclohexyl)acetic acid
Descripción general
Descripción
2-(4-Propoxycyclohexyl)acetic acid, also known as PCCA, is a novel compound in the family of non-steroidal anti-inflammatory drugs (NSAIDs). It has a molecular weight of 200.28 . The compound is typically stored at room temperature and has an oil-like physical form .
Molecular Structure Analysis
The molecular formula of 2-(4-Propoxycyclohexyl)acetic acid is C11H20O3 . The InChI code for the compound is 1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-(4-Propoxycyclohexyl)acetic acid is an oil-like substance stored at room temperature . It has a molecular weight of 200.28 .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
The research into 2-(4-Propoxycyclohexyl)acetic acid often focuses on its synthesis and potential for functionalization. For instance, Kikelj et al. (1991) detail the synthesis of trans-2-(2'-aminocyclohexyloxy)acetic acid from trans-2-(2'-azidocyclohexyloxy)acetic acid, demonstrating the potential for creating derivatives of this compound (Kikelj et al., 1991).
Synthesis of Hexahydroindoles
The compound plays a role in the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, which are important intermediates for various alkaloids. Juma et al. (2008) describe the preparation of acetal-protected derivatives of (2,4-dioxocyclohex-1-yl)acetic acid derivatives, showcasing the versatility of similar compounds in chemical synthesis (Juma et al., 2008).
Adsorption Studies
In environmental sciences, related compounds like 2,4,5-trichlorophenoxy acetic acid are studied for their adsorption behavior. Khan and Akhtar (2011) explore the adsorption of such compounds on cation-exchangers, which could have implications for understanding how 2-(4-Propoxycyclohexyl)acetic acid interacts with various materials (Khan & Akhtar, 2011).
Metabolic Studies
Metabolic studies also take interest in related compounds. Niederwieser et al. (1978) identified cis- and trans-4-hydroxycyclohexylacetic acid in human urine, indicating the potential metabolic pathways that similar compounds like 2-(4-Propoxycyclohexyl)acetic acid might undergo (Niederwieser et al., 1978).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-(4-Propoxycyclohexyl)acetic acid are not available, research into similar compounds, such as acetic acid, is ongoing. For instance, photocatalytic CO2 reduction is a promising technology for using anthropogenic CO2 emissions to alleviate our dependence on fossil fuels .
Mecanismo De Acción
Biochemical Pathways
Acetic acid derivatives often participate in metabolic pathways involving acetyl-coa, a key molecule in metabolism
Action Environment
The action, efficacy, and stability of 2-(4-Propoxycyclohexyl)acetic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound
Propiedades
IUPAC Name |
2-(4-propoxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQMHDKYBSOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxycyclohexyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)









